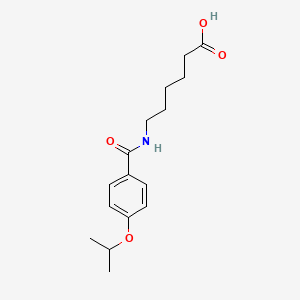

6-(4-Isopropoxybenzoylamino)hexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[(4-propan-2-yloxybenzoyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-12(2)21-14-9-7-13(8-10-14)16(20)17-11-5-3-4-6-15(18)19/h7-10,12H,3-6,11H2,1-2H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKUSKGEMZYATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389755 | |

| Record name | ST060661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305858-63-3 | |

| Record name | ST060661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of 6 4 Isopropoxybenzoylamino Hexanoic Acid

Retrosynthetic Analysis and Strategic Precursor Chemistry of 6-(4-Isopropoxybenzoylamino)hexanoic acid

Retrosynthetic analysis of this compound logically disconnects the molecule at the amide bond, identifying the two primary synthons: 6-aminohexanoic acid and 4-isopropoxybenzoic acid. This disconnection is based on the reliability and prevalence of amide bond formation reactions in organic synthesis.

Primary Disconnection:

hexanoic_acid.png)

Strategic Precursor Chemistry:

6-Aminohexanoic Acid: This precursor, also known as 6-aminocaproic acid, is commercially available and can be synthesized by the hydrolysis of caprolactam under acidic or basic conditions google.com. The ring-opening of caprolactam provides a direct route to this linear aminocarboxylic acid orgsyn.org.

4-Isopropoxybenzoic Acid: The synthesis of this aromatic carboxylic acid typically involves two main steps: the alkylation of 4-hydroxybenzoic acid with an isopropyl halide (e.g., 2-bromopropane (B125204) or isopropyl iodide) under basic conditions to form the ether linkage, followed by any necessary functional group manipulations. Alternatively, it can be prepared from other 4-substituted benzene (B151609) derivatives through various synthetic routes.

Optimized Synthetic Pathways for this compound Preparation

The core of the synthesis lies in the efficient formation of the amide bond between 6-aminohexanoic acid and 4-isopropoxybenzoic acid. Several optimized pathways can be employed to achieve this transformation.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, which can lead to side reactions. Therefore, the carboxylic acid component, 4-isopropoxybenzoic acid, must first be activated. Common methods for this activation in the context of synthesizing the target molecule include:

Conversion to Acyl Chloride: 4-Isopropoxybenzoic acid can be converted to the more reactive 4-isopropoxybenzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the amino group of 6-aminohexanoic acid in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the amide bond.

Use of Coupling Reagents: A wide array of coupling reagents can facilitate the direct amidation of the carboxylic acid with the amine under milder conditions. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine.

| Coupling Reagent Class | Specific Examples | General Conditions |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | Often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Effective for forming amide bonds with minimal racemization. |

| Uronium/Guanidinium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Known for high coupling efficiency and rapid reaction times. |

The choice of coupling reagent and reaction conditions can be optimized to maximize yield and purity of the final product.

The key step for introducing the isopropoxybenzoyl moiety is the acylation of 6-aminohexanoic acid. A typical laboratory-scale synthesis would involve the following steps:

Protection of the Carboxylic Acid (Optional): To prevent self-polymerization or other side reactions, the carboxylic acid group of 6-aminohexanoic acid can be protected, for instance, as an ester (e.g., methyl or ethyl ester). This protecting group would then be removed in the final step.

Acylation: The protected or unprotected 6-aminohexanoic acid is reacted with an activated form of 4-isopropoxybenzoic acid (e.g., 4-isopropoxybenzoyl chloride or an in situ activated species).

Deprotection (if applicable): If a protecting group was used, it is removed to yield the final product. For example, a methyl or ethyl ester can be hydrolyzed under basic conditions.

While the direct synthesis from 6-aminohexanoic acid is the most straightforward approach, the hexanoic acid backbone can, in principle, be constructed through other synthetic routes, although these are generally more complex. For instance, methods involving the elaboration of shorter-chain precursors could be envisioned, but are less practical for this specific target molecule given the ready availability of 6-aminohexanoic acid.

Stereoselective Synthesis Approaches for Chiral Forms of this compound (if applicable)

The structure of this compound is achiral, meaning it does not have any stereocenters. Therefore, stereoselective synthesis is not applicable to the preparation of this specific compound. However, if chiral centers were to be introduced into the hexanoic acid backbone, for example, at the alpha-carbon, then stereoselective synthetic methods would become relevant. Such approaches could involve the use of chiral auxiliaries or asymmetric catalysis to control the stereochemistry of the newly formed chiral center tandfonline.com.

Chemical Modifications and Derivatization Strategies for this compound in Research Applications

For research purposes, this compound can be chemically modified or derivatized at either the carboxylic acid terminus or potentially on the aromatic ring.

Derivatization of the Carboxylic Acid: The carboxylic acid group is a versatile handle for further chemical modifications.

Esterification: Conversion to various esters (e.g., methyl, ethyl, or more complex esters) can be achieved by reacting with the corresponding alcohol under acidic conditions or via other standard esterification protocols.

Amidation: The carboxylic acid can be coupled with other amines or amino acids to form more complex amides or peptides. This would typically involve activation of the carboxylic acid as described in section 2.2.1.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Derivatization for Analytical Purposes: For applications such as chromatography and mass spectrometry, derivatization can enhance detectability and separation.

Fluorescent Labeling: The carboxylic acid can be reacted with fluorescent tagging reagents to facilitate detection in biological or environmental samples.

Chromatographic Derivatization: Conversion to derivatives with improved volatility or chromatographic properties can be beneficial for techniques like gas chromatography nih.gov.

Modifications of the Aromatic Ring: While more complex, the isopropoxybenzoyl moiety could potentially undergo further functionalization, such as electrophilic aromatic substitution, although the existing substituents would direct the position of any new groups.

These derivatization strategies allow for the tailoring of the physicochemical properties of this compound for specific research applications, including its use as a linker, a building block in medicinal chemistry, or a probe in biochemical studies nih.gov.

Esterification and Amidation for Conjugate Synthesis

The terminal carboxylic acid group of this compound is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental for creating conjugates with other molecules, such as alcohols, phenols, and amines, thereby altering the compound's physicochemical properties or linking it to other functional moieties.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several established methods. The Fischer esterification, a classic acid-catalyzed reaction, involves treating the hexanoic acid derivative with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in large excess or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com This method is effective for synthesizing a wide range of esters, from simple alkyl esters to more complex structures.

Amidation: The synthesis of amides from the carboxylic acid function offers a route to create stable, covalently linked conjugates with primary and secondary amines. Direct catalytic amidation has emerged as an efficient strategy. mdpi.com For more sensitive substrates or under milder conditions, coupling reagents are frequently employed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid, facilitating nucleophilic attack by an amine to form a stable amide bond. This method is particularly prevalent in peptide synthesis and bioconjugation. thermofisher.com

| Reaction Type | Reactant | Reagents & Conditions | Product |

|---|---|---|---|

| Esterification | Methanol | H₂SO₄ (catalyst), Reflux | Methyl 6-(4-isopropoxybenzoylamino)hexanoate |

| Esterification | Benzyl alcohol | Tosic acid (catalyst), Dean-Stark trap | Benzyl 6-(4-isopropoxybenzoylamino)hexanoate |

| Amidation | Aniline | EDC, HOBt, DMF, Room Temperature | N-phenyl-6-(4-isopropoxybenzoylamino)hexanamide |

| Amidation | Glycine methyl ester | DCC, CH₂Cl₂, Room Temperature | Methyl 2-(6-(4-isopropoxybenzoylamino)hexanamido)acetate |

Regioselective Halogenation and Alkylation

Modification of the 4-isopropoxybenzoyl ring through electrophilic aromatic substitution allows for the introduction of halogens or alkyl groups. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the isopropoxy group and the amide group. The isopropoxy group is a strongly activating ortho-, para-director, while the amide group is a moderately deactivating ortho-, para-director. The outcome of the substitution will be primarily controlled by the more powerful activating isopropoxy group.

Regioselective Halogenation: The introduction of halogen atoms onto the aromatic ring can be accomplished with high regioselectivity. The use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), provides a source of electrophilic halogen. nih.gov Conducting the reaction in a solvent like hexafluoroisopropanol (HFIP) can enhance the reactivity of the N-halosuccinimide and promote mild and highly regioselective halogenation. organic-chemistry.orgresearchgate.net Substitution is expected to occur at the positions ortho to the strongly activating isopropoxy group (positions 3 and 5).

Regioselective Alkylation: Friedel-Crafts alkylation can be employed to introduce alkyl groups onto the aromatic ring. This reaction typically involves an alkyl halide and a Lewis acid catalyst. However, controlling the reaction to prevent polyalkylation can be challenging. The regioselectivity, as with halogenation, is directed by the isopropoxy substituent, favoring alkylation at the ortho positions. Alternative methods for regioselective alkylation of substituted phenols may offer better control. nih.gov

| Reaction Type | Reagents & Conditions | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), HFIP | 6-(3-Bromo-4-isopropoxybenzoylamino)hexanoic acid |

| Chlorination | N-Chlorosuccinimide (NCS), Acetic Acid | 6-(3-Chloro-4-isopropoxybenzoylamino)hexanoic acid |

| Friedel-Crafts Alkylation | tert-Butyl chloride, AlCl₃ | 6-(3-tert-Butyl-4-isopropoxybenzoylamino)hexanoic acid |

Bioconjugation Techniques for Molecular Probes

The structure of this compound is well-suited for its use as a component in molecular probes through bioconjugation. Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or antibody. thermofisher.com The terminal carboxylic acid provides a convenient handle for attachment to biomolecules without altering the core isopropoxybenzoyl moiety, which may be responsible for a desired interaction or signaling function.

The most common strategy for conjugating a carboxylic acid-containing molecule to a protein is through the formation of an amide bond with the primary amine groups found on the side chains of lysine (B10760008) residues. thermofisher.com This process typically involves a two-step approach:

Activation of the Carboxylic Acid: The carboxyl group is first activated to make it more susceptible to nucleophilic attack. A widely used method is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like EDC. thermofisher.com

Coupling to the Biomolecule: The resulting NHS ester is a reactive intermediate that readily couples with primary amines on the biomolecule in an aqueous buffer at physiological or slightly alkaline pH. The reaction yields a stable, covalent amide bond, linking the molecular probe to the protein, and releases N-hydroxysuccinimide as a byproduct. thermofisher.com

This technique allows for the stable incorporation of the this compound moiety into biological systems for research and diagnostic applications.

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Activation | Conversion of the carboxylic acid to a reactive NHS ester. | N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | This compound NHS ester |

| 2. Coupling | Reaction of the NHS ester with primary amines (e.g., lysine) on a protein. | Protein-NH₂, Buffered Solution (pH 7.2-8.5) | Protein-Probe Conjugate |

Molecular Mechanism of Action Studies for 6 4 Isopropoxybenzoylamino Hexanoic Acid

Investigation of Proposed Biological Targets and Signaling Pathways

Information regarding the biological targets and signaling pathways affected by 6-(4-Isopropoxybenzoylamino)hexanoic acid is not available in the current body of scientific literature.

Ligand-Receptor Binding Assays and Interaction Kinetics

There are no published studies detailing ligand-receptor binding assays or the interaction kinetics for this compound.

Enzyme Inhibition or Activation Profiling by this compound

Data from enzyme inhibition or activation profiling studies for this specific compound have not been made public.

Modulation of Intracellular Signaling Cascades by this compound

The effects of this compound on intracellular signaling cascades have not been documented in peer-reviewed literature.

Cellular and Subcellular Localization of this compound

There is no available data on the cellular or subcellular localization of this compound.

Biophysical Characterization of Macromolecular Interactions with this compound

No studies concerning the biophysical characterization of macromolecular interactions with this compound are present in the public domain.

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound Exposure

Comprehensive searches yielded no transcriptomic or proteomic data detailing cellular responses to exposure to this compound.

Structure Activity Relationship Sar Studies of 6 4 Isopropoxybenzoylamino Hexanoic Acid Analogs

Design Principles for Rational SAR Exploration of 6-(4-Isopropoxybenzoylamino)hexanoic acid Derivatives

Key design principles include:

Modification of the Isopropoxy Group: The size and electronic properties of the alkoxy group at the para-position of the benzoyl ring are varied to determine the optimal substituent for activity.

Alterations to the Benzoyl Moiety: The aromatic ring is modified by introducing different substituents or by replacing it with other cyclic structures to probe the electronic and steric requirements for binding to its biological target. nih.gov

Variation of the Hexanoic Acid Chain: The length and flexibility of the aliphatic chain are altered to find the ideal distance between the benzoyl and carboxylic acid moieties for optimal interaction with the target. nih.gov

Substitution on the Amide Linker: The amide group is modified to assess the importance of hydrogen bonding and conformational rigidity in this part of the molecule. nih.gov

Systematic Chemical Synthesis of this compound Analogs

The synthesis of analogs of this compound is typically achieved through standard chemical reactions. A common method involves the condensation of an appropriate aldehyde with levulinic acid to form a 6-aryl-4-oxohex-5-enoic acid, which is then reduced to the corresponding 6-aryl-4-oxohexanoic acid. researchgate.net This synthetic route provides the flexibility to create a diverse range of analogs for SAR studies.

To understand the role of the isopropoxy group, a series of analogs with different alkoxy substituents at the 4-position of the benzoyl ring have been synthesized and evaluated. These modifications help to elucidate the impact of steric bulk and lipophilicity on the compound's activity.

| Compound | R Group (at para-position) | Relative Activity |

| Analog A | -OCH₃ (methoxy) | Baseline |

| Analog B | -OCH₂CH₃ (ethoxy) | Similar to methoxy |

| Analog C | -OCH(CH₃)₂ (isopropoxy) | Often optimal |

| Analog D | -O(CH₂)₃CH₃ (butoxy) | May decrease activity |

Alterations to the benzoyl moiety are crucial for defining the necessary electronic and steric characteristics of the aromatic ring for biological function. This can involve adding various substituents or replacing the phenyl ring with other aromatic systems. nih.gov

| Modification Type | Example Substituent | Position | General Impact on Activity |

| Electron-withdrawing | -Cl, -NO₂ | ortho-, meta- | Often detrimental |

| Electron-donating | -CH₃, -OH | ortho-, meta- | Can be beneficial |

| Ring Replacement | Pyridyl, Thienyl | N/A | Highly variable |

| Chain Length (n) | Compound Name | General Trend in Activity |

| 4 | 5-(4-Isopropoxybenzoylamino)pentanoic acid | Often less active |

| 5 | This compound | Frequently optimal |

| 6 | 7-(4-Isopropoxybenzoylamino)heptanoic acid | Often shows decreased activity |

The amide linker is a critical component of the molecule, and its modification can reveal the importance of hydrogen bonding and conformational preferences. N-alkylation is a common strategy to probe the role of the amide N-H group.

| Modification | Rationale | Typical Outcome |

| N-Methylation | Disrupts hydrogen bonding potential | Significant loss of activity |

| Amide isosteres (e.g., ester) | Alters electronic and conformational properties | Variable, target-dependent effects |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For the this compound series, QSAR models can be developed to predict the activity of new analogs and to gain a deeper understanding of the physicochemical properties that drive their effects. nih.gov

QSAR studies have shown that the inhibitory activity of similar benzoylaminobenzoic acid derivatives increases with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of hydroxyl groups can also be conducive to activity, while the inclusion of heteroatoms like nitrogen, oxygen, or sulfur in certain positions may decrease it. nih.gov These models utilize molecular descriptors such as lipophilicity (logP), electronic parameters, and steric parameters to build a mathematical relationship with biological activity. researchgate.netmdpi.com This allows for the in silico screening of virtual compounds, prioritizing the synthesis of those with the highest predicted potency.

Conformational Analysis and Stereochemical Influence on Activity of this compound Analogs

Information on the three-dimensional arrangement of this compound analogs and how variations in this structure affect their biological activity is not available in the searched scientific literature. Similarly, there is no data on the influence of stereoisomerism on the efficacy or potency of these compounds.

Further research, including molecular modeling, X-ray crystallography, and the synthesis and biological evaluation of chiral analogs, would be required to elucidate the conformational and stereochemical aspects of the structure-activity relationship for this class of compounds.

Advanced Analytical and Characterization Methodologies for 6 4 Isopropoxybenzoylamino Hexanoic Acid Research

Spectroscopic Techniques for Structural Elucidaion and Purity Assessment

Spectroscopy is fundamental to the structural analysis of 6-(4-Isopropoxybenzoylamino)hexanoic acid, providing direct information about the molecule's atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides primary information on the chemical environment of magnetically active nuclei, while two-dimensional (2D) NMR experiments establish connectivity between atoms.

¹H NMR Spectroscopy provides a proton map of the molecule. The spectrum would be expected to show distinct signals for each unique proton environment, from the aliphatic chain of the hexanoic acid moiety to the aromatic and isopropoxy groups. Key expected resonances include a doublet for the two methyl groups of the isopropoxy substituent and a corresponding septet for the methine proton. The aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets. The methylene (B1212753) protons along the hexanoic acid chain would present as a series of multiplets, with the protons adjacent to the amide nitrogen and the carboxylic acid group being the most deshielded.

¹³C NMR Spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum would feature characteristic signals for the carbonyl carbons of the amide and carboxylic acid groups, typically in the range of 165-190 ppm. oregonstate.edu The aromatic carbons, aliphatic chain carbons, and isopropoxy carbons would also resonate at predictable chemical shifts.

2D NMR Spectroscopy is employed to assemble the molecular structure by correlating NMR signals.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin couplings, which is invaluable for tracing the connectivity of the entire hexanoic acid aliphatic chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each proton signal to its corresponding carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.edu This technique is critical for piecing the molecular fragments together, for example, by showing a correlation from the N-H proton to the amide carbonyl carbon, and from the protons on the methylene group adjacent to the nitrogen to the same carbonyl carbon, confirming the amide linkage.

Interactive Table: Predicted NMR Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key 2D NMR Correlations (HMBC) |

| Carboxylic Acid (-COOH) | ~11-12 (broad s, 1H) | ~178 | H2' -> C1', C3' |

| Amide (-CONH-) | ~8.0 (t, 1H) | ~168 | H6', H (aromatic) -> C7' |

| Aromatic CH (ortho to -NH) | ~7.8 (d, 2H) | ~129 | H (aromatic) -> C7', C (aromatic C-O) |

| Aromatic CH (ortho to -O) | ~6.9 (d, 2H) | ~115 | H (isopropoxy CH) -> C (aromatic C-O) |

| Isopropoxy -CH- | ~4.6 (septet, 1H) | ~71 | H (isopropoxy CH3) -> C (isopropoxy CH) |

| Isopropoxy -CH₃ | ~1.3 (d, 6H) | ~22 | H (isopropoxy CH) -> C (isopropoxy CH3) |

| Methylene (-CH₂-NH) | ~3.4 (q, 2H) | ~40 | Amide NH -> C6' |

| Methylene (-CH₂-COOH) | ~2.3 (t, 2H) | ~34 | H3' -> C1', C2', C4' |

| Methylene (-CH₂-) | ~1.7 (m, 2H) | ~26 | - |

| Methylene (-CH₂-) | ~1.6 (m, 2H) | ~25 | - |

| Methylene (-CH₂-) | ~1.4 (m, 2H) | ~28 | - |

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

FTIR Spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The spectrum of this compound would be dominated by characteristic absorption bands. A very broad peak spanning from approximately 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group. specac.comvscht.cz Strong, sharp absorptions would appear for the two carbonyl groups: the amide C=O stretch (Amide I band) typically around 1650 cm⁻¹, and the carboxylic acid C=O stretch around 1710 cm⁻¹. specac.comlibretexts.org The N-H stretch of the secondary amide would be observed as a single peak in the 3200-3400 cm⁻¹ region. specac.com

Interactive Table: Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Very Broad |

| Amide N-H | Stretch | 3400 - 3200 | Medium, Broad |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Carboxylic Acid C=O | Stretch | ~1710 | Strong, Sharp |

| Amide C=O (Amide I) | Stretch | ~1650 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 & 1500 | Medium |

| Amide N-H (Amide II) | Bend | ~1550 | Medium |

| C-O (Ether & Acid) | Stretch | 1300 - 1080 | Strong |

UV-Vis Spectroscopy provides information on the electronic transitions within the molecule, primarily related to its conjugated π-electron system. The 4-isopropoxybenzoyl moiety is the principal chromophore. This aromatic system is expected to exhibit strong absorbance in the UV region. The presence of the carbonyl group and the oxygen atom of the isopropoxy group in conjugation with the benzene ring influences the position of the absorption maximum (λmax). uobabylon.edu.iq An increase in conjugation length generally leads to an increase in the λmax. masterorganicchemistry.com For substituted benzoyl derivatives, a primary absorption band can be expected. uobabylon.edu.iq

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS is used to determine the exact mass of the parent molecule with high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, providing strong evidence for the compound's identity and purity. For this compound (C₁₆H₂₃NO₄), the expected exact mass can be calculated and compared against the experimental value to confirm its composition.

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (the protonated or deprotonated molecule) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond, loss of the carboxylic acid group (-COOH), and fragmentation of the isopropoxy and hexanoic acid chains. researchgate.netnih.gov For example, a common fragmentation pathway for N-acylated amino acids involves the loss of water and carbon monoxide from the carboxylic acid end, as well as cleavage at the amide bond, yielding ions corresponding to the benzoyl moiety and the protonated 6-aminohexanoic acid fragment. nih.govnih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or complex matrices, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is the premier chromatographic technique for the analysis of non-volatile compounds like this compound.

Separation is typically achieved using reversed-phase chromatography. A C18 (octadecylsilyl) stationary phase is commonly employed, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (such as formic acid or sulfuric acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.govscioninstruments.com An isocratic or gradient elution can be developed to achieve optimal separation from any related impurities. sielc.com

Detection Modes can be selected based on the analytical requirements:

UV-Vis Detection: Due to the presence of the aromatic benzoyl chromophore, the compound can be readily detected by UV-Vis spectroscopy, typically around 210 nm for the carboxyl group or at a higher wavelength corresponding to the λmax of the aromatic system. scioninstruments.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for both quantification and structural confirmation. This is particularly useful for analyzing complex samples or for trace-level quantification. nih.gov

Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These "universal" detection methods can be used if impurities lack a UV chromophore, as they respond to any non-volatile analyte.

Interactive Table: Example HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient: e.g., 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm or 254 nm / MS (ESI +/-) |

Gas Chromatography (GC) for Volatile Derivatives

Due to its low volatility and high polarity (owing to the carboxylic acid and amide groups), this compound cannot be analyzed directly by Gas Chromatography (GC). sigmaaldrich.com It requires chemical derivatization to convert the polar functional groups into more volatile, non-polar, and thermally stable moieties. sigmaaldrich.comthermofisher.com

Derivatization is a critical prerequisite step. Common approaches include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the acidic protons of the carboxylic acid and the amide N-H to form trimethylsilyl (B98337) (TMS) derivatives. thermofisher.comusherbrooke.ca This is a widely used and effective method for carboxylic acids and amides. usherbrooke.ca

Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl or butyl ester) using reagents like BF₃/methanol or by reaction with an alkyl halide. nih.gov This step would typically be followed by silylation of the remaining N-H group to ensure sufficient volatility.

Once derivatized, the compound can be separated on a GC column, typically a non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane). thermofisher.com Detection is most commonly performed using Flame Ionization Detection (FID) for quantification or Mass Spectrometry (GC-MS) for both quantification and structural confirmation based on the fragmentation pattern of the derivative. usherbrooke.ca

X-ray Crystallography for Solid-State Structure Determination of this compound

Despite the utility of this technique, a comprehensive search of scientific databases and literature reveals no published studies on the X-ray crystallographic analysis of this compound. Therefore, no experimental data on its crystal structure, unit cell dimensions, or other crystallographic parameters are available at this time. Such a study would be a valuable contribution to the full characterization of this compound.

Hyphenated Analytical Techniques (e.g., LC-NMR, GC-MS) for Complex Mixtures

Hyphenated analytical techniques combine two or more analytical methods to provide more comprehensive information about a sample. Techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for the separation, identification, and quantification of individual components within complex mixtures. mdpi.comcreative-proteomics.com

While these methods are broadly applicable to the analysis of N-acylated amino acids, there is no specific research detailing the use of LC-NMR or GC-MS for the analysis of this compound in complex matrices. researchgate.netasosindex.com.tr The development of such methods would be essential for studying the compound in biological or environmental samples.

Below is a hypothetical data table illustrating the type of information that could be generated if such studies were conducted.

Hypothetical GC-MS Data for Analysis in a Complex Mixture

| Analyte | Retention Time (min) | Monitored Ions (m/z) | Limit of Detection (LOD) |

|---|---|---|---|

| This compound | 12.5 | 307, 248, 165 | Not Determined |

| Metabolite 1 | 10.2 | Not Determined | Not Determined |

Preclinical in Vitro Biological Investigations of 6 4 Isopropoxybenzoylamino Hexanoic Acid

Cell-Based Assays for Biological Activity and Functional Responses

Cell-based assays are fundamental in early-stage drug discovery to determine how a compound affects cellular processes in a controlled environment.

Reporter Gene Assays for Pathway Activation or Inhibition

Reporter gene assays are a common tool to study the effect of a compound on specific signaling pathways. youtube.com These assays involve genetically modifying cells to express a reporter gene, such as luciferase or beta-galactosidase, under the control of a specific regulatory element responsive to a signaling pathway. youtube.comyoutube.com An increase or decrease in the reporter protein's activity indicates that the compound activates or inhibits the pathway of interest, respectively. youtube.com This method is valuable for high-throughput screening to identify and confirm modulators of specific cellular pathways. nih.gov

Cellular Proliferation and Viability Assays

To assess a compound's impact on cell growth and survival, researchers employ cellular proliferation and viability assays. creative-biolabs.comcellbiolabs.com These assays are critical for identifying compounds that may inhibit the growth of cancer cells or have cytotoxic effects. nih.gov Common methods include:

MTT and WST-1 Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. cellbiolabs.com

BrdU Incorporation Assays: This method detects the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during cell proliferation. nih.gov

Clonogenic Assays: These long-term assays assess the ability of a single cell to grow into a colony, providing insight into the cytostatic or cytotoxic effects of a compound over time. nih.gov

Biochemical Assays Utilizing Purified Proteins or Cellular Lysates

Biochemical assays allow for the direct investigation of a compound's interaction with its molecular target, such as a purified enzyme or receptor. These assays are essential for determining the potency and mechanism of action of a compound without the complexities of a cellular environment. For example, enzyme inhibition assays can quantify the concentration of a compound required to inhibit a specific enzyme's activity by 50% (IC50 value).

Mechanistic Studies in Advanced In Vitro Models

To better mimic the complex environment of human tissues, researchers are increasingly turning to advanced in vitro models.

Three-Dimensional (3D) Cell Culture Systems

3D cell culture systems, such as spheroids or organoids, provide a more physiologically relevant environment compared to traditional 2D cell cultures. escholarship.orgnih.gov In these models, cells grow in three dimensions, allowing for cell-cell and cell-matrix interactions that more closely resemble those in a living organism. escholarship.org Hydrogel-based systems, for instance, can be used to create matrices that mimic the extracellular matrix of specific tissues. researchgate.netresearchgate.net These models are particularly valuable for studying cancer cell invasion, differentiation, and response to therapeutic agents. nih.govnih.gov

Organ-on-a-Chip and Microphysiological Systems

Organ-on-a-chip (OOC) technology represents a significant advancement in in vitro modeling. nih.govnih.gov These microfluidic devices contain living cells in continuously perfused microchambers, recreating the physiological and mechanical environment of an organ. youtube.com OOCs can model various organs, such as the lung, liver, and kidney, and can even be interconnected to simulate multi-organ interactions. youtube.comresearchgate.netresearchgate.net This technology offers a powerful platform for studying the efficacy and toxicity of drug candidates in a human-relevant context, potentially reducing the reliance on animal testing. nih.govyoutube.com

While no specific data for 6-(4-Isopropoxybenzoylamino)hexanoic acid was found, the aforementioned in vitro methodologies would be the standard approaches to characterize its biological activity and elucidate its mechanism of action.

High-Throughput Screening (HTS) Applications for Identifying Biological Activities of this compound

Extensive searches of publicly available scientific literature and databases did not yield specific high-throughput screening (HTS) applications or detailed preclinical in vitro biological investigations for the compound this compound. While HTS is a widely utilized method in drug discovery for rapidly assessing the biological activities of large numbers of compounds, no specific data or research findings related to the screening of this compound have been reported in the available resources.

High-throughput screening involves the use of automated robotics, detectors, and software to conduct a multitude of biochemical or cell-based assays in a short period. nih.gov This technology enables the screening of vast compound libraries, potentially containing hundreds of thousands of substances, to identify "hits" that exhibit a desired biological effect. nih.gov These hits can then be further investigated and optimized to develop new therapeutic agents. The process is highly miniaturized, allowing for the testing of small quantities of compounds, often in the range of 1-3 mg. nih.gov

Multiplexed HTS assays, which allow for the simultaneous monitoring of multiple enzyme activities or cellular pathways in a single run, have been developed to increase efficiency and data richness. nih.gov Such assays, often utilizing advanced technologies like liquid chromatography-mass spectrometry (LC-MS/MS), are instrumental in identifying selective inhibitors for various enzymes, including those involved in drug metabolism. nih.gov

Despite the advanced capabilities of HTS, there is no published evidence to suggest that this compound has been subjected to such screening campaigns to identify its potential biological activities. Consequently, no data tables detailing its effects in various HTS assays can be provided at this time. Further research and screening initiatives would be necessary to elucidate the bioactivity profile of this specific compound.

Computational Chemistry and Molecular Modeling of 6 4 Isopropoxybenzoylamino Hexanoic Acid

Molecular Docking Simulations to Predict Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein. This method is instrumental in identifying potential biological targets and elucidating the binding mode of a ligand. For 6-(4-isopropoxybenzoylamino)hexanoic acid, docking simulations could be employed to screen a wide range of enzymes and receptors to generate hypotheses about its mechanism of action.

In a typical docking workflow, the three-dimensional structure of this compound would be optimized and then placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol. The simulation can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on similar benzoylphenyl propanoic acid derivatives have been used to investigate their interactions with enzymes like cyclooxygenases (COX) and matrix metalloproteinases (MMPs). nih.gov

A hypothetical docking study of this compound against a potential target, such as a human synthase, might yield results similar to those shown in the table below. The binding energy indicates the predicted affinity, while the listed interactions provide a rationale for this affinity at the atomic level. The carboxyl group of the hexanoic acid moiety would be a likely candidate for forming hydrogen bonds with polar residues, while the isopropoxybenzoyl group could engage in hydrophobic and π-alkyl interactions. mdpi.com

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Synthase X | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Salt Bridge |

| Kinase Y | -7.9 | Leu83, Val65 | Hydrophobic Interaction |

| Protease Z | -9.1 | Ser195, Gly193 | Hydrogen Bond |

| Dehydrogenase A | -8.2 | Ile269, Ala270 | Hydrophobic Interaction, π-Alkyl |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy Calculations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the this compound-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and the stability of interactions.

A key analysis in MD simulations is the root-mean-square deviation (RMSD), which measures the average displacement of atoms for a selected group of atoms over time, providing an indication of the stability of the complex. Another important metric is the root-mean-square fluctuation (RMSF), which highlights the flexibility of different parts of the protein and ligand. For the ligand, this can reveal which moieties are rigidly bound and which have more conformational freedom within the binding pocket.

MD simulations are also used to perform more rigorous binding free energy calculations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations can provide a more accurate estimation of binding affinity than docking scores alone by accounting for solvent effects and entropic contributions.

| Simulation Metric | Predicted Value | Interpretation |

| RMSD of Complex | 1.5 Å | The complex remains stable throughout the simulation. |

| RMSF of Ligand | 0.8 Å (Benzoyl), 2.1 Å (Hexanoic) | The benzoyl group is tightly bound, while the hexanoic acid tail shows higher flexibility. |

| MM/PBSA Binding Free Energy | -45.7 kcal/mol | Indicates a strong and favorable binding interaction. |

This is a hypothetical data table for illustrative purposes.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. These methods can be used to calculate a variety of molecular properties that are not accessible through classical molecular mechanics.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals can also indicate the likely sites for electrophilic and nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP can identify regions that are rich in electrons (electronegative, typically colored red) and regions that are electron-poor (electropositive, typically colored blue). For this compound, the MEP would likely show negative potential around the carbonyl and carboxyl oxygen atoms, indicating their role as hydrogen bond acceptors.

| Quantum Chemical Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.5 D | Suggests the molecule has a moderate overall polarity. |

This is a hypothetical data table for illustrative purposes based on DFT calculations for similar molecules. researchgate.net

De Novo Design and Virtual Screening Approaches for this compound Derivatives

Computational methods can also be used to design novel derivatives of this compound with potentially improved activity or properties. De novo design algorithms can generate new molecular structures by assembling fragments within the constraints of a target's binding site. nih.gov This approach could be used to explore modifications to the isopropoxy group, the benzoyl ring, or the hexanoic acid chain to optimize interactions with a putative biological target.

Virtual screening is a complementary approach where large libraries of existing compounds are computationally docked and scored against a target protein to identify potential "hits". numberanalytics.com A virtual screening campaign could be initiated using this compound as a template. A library of structurally similar compounds could be screened to identify derivatives with higher predicted binding affinities. This process is significantly faster and more cost-effective than experimentally screening large numbers of compounds. scilifelab.se The top-ranking hits from the virtual screen would then be prioritized for synthesis and experimental validation.

| Design/Screening Step | Methodology | Potential Outcome |

| Step 1: Scaffold Hopping | Use de novo design to replace the benzoyl ring with other aromatic systems (e.g., pyridine, thiophene). | Identification of novel core structures with potentially different intellectual property and binding modes. |

| Step 2: R-Group Enumeration | Systematically replace the isopropoxy group with a library of other alkyl and alkoxy substituents. | A ranked list of derivatives with predicted improvements in potency or pharmacokinetic properties. |

| Step 3: Virtual Screening | Screen a large commercial database (e.g., ZINC, Enamine) for compounds containing the benzoylamino hexanoic acid scaffold. | A set of 50-100 commercially available compounds predicted to be active, ready for purchase and testing. |

| Step 4: Hit Filtering | Apply computational filters for drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET properties. | A refined list of high-priority candidates for experimental follow-up. |

This is a hypothetical data table for illustrative purposes.

Future Research Directions and Broader Implications of 6 4 Isopropoxybenzoylamino Hexanoic Acid Studies

Exploration of Novel Biological Systems and Therapeutic Target Classes

The unique combination of a hydrophobic aromatic ring and a flexible aliphatic chain in 6-(4-Isopropoxybenzoylamino)hexanoic acid suggests its potential to interact with a diverse range of biological targets. The 6-aminohexanoic acid (Ahx) component, a known flexible and hydrophobic linker, can play a crucial role in positioning the isopropoxybenzoyl moiety into the binding pockets of various proteins. nih.govresearchgate.netdocumentsdelivered.com Future research should focus on screening this compound against a wide array of biological systems to uncover novel therapeutic applications.

Key research avenues include:

Target Deconvolution: Initial efforts would involve unbiased phenotypic screening in various cell-based assays (e.g., cancer cell proliferation, inflammatory response, neuronal activity) to identify any biological effects. A hit from such a screen would necessitate target identification studies. Modern chemical biology offers powerful tools for this, such as affinity purification-mass spectrometry, where the molecule is immobilized to identify binding partners within the cellular proteome. nih.gov

Enzyme Inhibition/Activation: The isopropoxybenzoyl group could potentially interact with various enzymes. The prenyl-like isopropoxy group, for instance, is a feature found in natural products with a wide range of pharmacological activities, including anti-inflammatory and antitumor effects, often due to improved interactions with proteins and membranes. nih.gov Systematic screening against panels of enzymes, such as kinases, proteases, or metabolic enzymes, could reveal novel inhibitory or allosteric regulatory activities.

Receptor Modulation: The compound's structure could allow it to act as a ligand for nuclear receptors or G protein-coupled receptors (GPCRs). The flexible hexanoic acid chain could allow the aromatic portion to adopt various conformations to fit into ligand-binding domains. researchgate.net

These exploratory studies could position this compound or its derivatives as chemical probes to investigate novel biological pathways or as lead compounds for new therapeutic target classes. nih.govfrontiersin.org

Potential for Prodrug Design or Advanced Delivery System Development

The presence of a terminal carboxylic acid group makes this compound an ideal candidate for prodrug strategies aimed at improving its pharmacokinetic properties. researchgate.net Carboxylic acids are often ionized at physiological pH, which can limit membrane permeability and oral bioavailability. researchgate.netmdpi.com Prodrug design can overcome these limitations by masking the polar carboxyl group. mdpi.comnih.gov

| Prodrug Strategy | Potential Promoieties | Expected Outcome |

| Esterification | Alkyl groups (e.g., methyl, ethyl), Acyloxymethyl groups (e.g., pivaloyloxymethyl) | Increased lipophilicity, enhanced passive diffusion across cell membranes. researchgate.net |

| Amide Formation | Amino acids, Amino acid esters | Potential for recognition by amino acid transporters, improving uptake. |

| Phosphate Esters | Phosphate groups | Significantly increased water solubility for intravenous formulations. |

Beyond prodrugs, the molecule's hydrophobic character lends itself to incorporation into advanced drug delivery systems. mdpi.com These systems can enhance solubility, improve stability, and enable targeted delivery. genesispub.orgnih.gov

Potential delivery systems include:

Liposomes: The hydrophobic sections of the molecule can be encapsulated within the lipid bilayer of liposomes, which can improve circulation time and reduce off-target toxicity. genesispub.org

Polymeric Nanoparticles: The compound can be encapsulated within the core of biodegradable polymers, allowing for controlled and sustained release of the active agent. nih.gov

Self-Emulsifying Drug Delivery Systems (SEDDS): For oral administration, formulating the compound with lipids and surfactants can improve its dissolution and absorption in the gastrointestinal tract. mdpi.com

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To fully understand the mechanism of action of this compound, its effects must be studied at a systems level. drugtargetreview.com Integrating multi-omics technologies can provide an unbiased, holistic view of the cellular response to the compound, moving beyond a single-target perspective. nih.govmdpi.com This approach is crucial for identifying on-target and off-target effects, predicting potential side effects, and discovering biomarkers for efficacy. drugtargetreview.commdpi.com

| Omics Technology | Type of Data Generated | Potential Insights |

| Transcriptomics | Changes in mRNA expression levels | Identification of signaling pathways and gene regulatory networks modulated by the compound. mdpi.comresearchgate.net |

| Proteomics | Changes in protein expression and post-translational modifications | Direct identification of protein targets and downstream signaling events. nih.govmdpi.com |

| Metabolomics | Changes in the levels of endogenous metabolites | Understanding the compound's impact on cellular metabolism and identifying metabolic pathways affected. drugtargetreview.comresearchgate.net |

By combining these datasets, researchers can construct a comprehensive model of the compound's biological activity. mdpi.comrsc.org For example, if the compound inhibits a specific enzyme, metabolomics could reveal the buildup of the enzyme's substrate and the depletion of its product, while transcriptomics might show compensatory changes in the expression of related genes. This integrated approach is invaluable for validating drug targets and elucidating complex mechanisms of action. nih.govbroadinstitute.org

Collaborative Research Opportunities and Translational Pathways in Chemical Biology

The development of a novel compound like this compound from a laboratory curiosity to a clinical candidate requires extensive collaboration. novartis.comicr.ac.uk Chemical biology serves as the bridge between fundamental chemistry and biomedical application, fostering interdisciplinary partnerships. utexas.eduleeds.ac.uk

The translational pathway for this compound would likely involve several stages of collaboration:

Academia-Industry Partnerships: Initial discovery and mechanism-of-action studies are often conducted in academic labs. Promising results can lead to collaborations with pharmaceutical or biotechnology companies that have the resources for formal preclinical and clinical development. novartis.comstonybrook.edu

Interdisciplinary Research Teams: A successful project would require a team of synthetic chemists (to create derivatives), biochemists and cell biologists (to perform assays), pharmacologists (to conduct in vivo studies), and computational biologists (to analyze omics data). icr.ac.ukleeds.ac.uk

Clinical Translation: If preclinical studies are successful, the compound would move into clinical trials, requiring collaboration with medical professionals and clinical research organizations. This phase focuses on evaluating the safety and efficacy of the new therapeutic agent in humans. nih.gov

The use of this compound as a chemical probe can also provide significant value. High-quality chemical probes are essential tools for validating new drug targets and exploring complex disease pathways, thereby accelerating translational research efforts. nih.govyoutube.combioengineer.org

Q & A

Q. What are the optimal synthetic routes for 6-(4-isopropoxybenzoylamino)hexanoic acid, and how can reaction efficiency be improved?

Methodological Answer: Synthesis typically involves coupling 4-isopropoxybenzoic acid derivatives with hexanoic acid precursors via amide bond formation. Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Catalysis : Use carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) to activate carboxyl groups .

- Temperature Control : Maintain 0–25°C to minimize side reactions .

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | +20–30% |

| Coupling Agent | HATU | +15–25% |

| Temperature | 0–5°C | Reduces hydrolysis |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine orthogonal analytical techniques:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) .

- NMR Spectroscopy : Confirm amide bond formation (δ 7.8–8.2 ppm for aromatic protons; δ 1.2–1.4 ppm for isopropyl groups) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 336.18 (calculated) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

Methodological Answer:

- Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-31G*) to predict electronic properties and stability .

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize candidates with strong binding affinities .

Example Workflow :

Generate 3D conformers of the compound.

Dock into active sites using AutoDock Vina.

Q. What strategies resolve contradictions in solubility data across experimental studies?

Methodological Answer:

- Systematic Solubility Profiling : Use buffered solutions (pH 1–10) and measure via UV-Vis spectroscopy .

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution to identify pH-dependent trends .

Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | pH Dependency |

|---|---|---|

| Water | 0.12 | Strong (pH >7) |

| Ethanol | 8.5 | Minimal |

| DMSO | >50 | None |

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

Q. What advanced techniques validate interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) and stoichiometry .

- Crystallography : Co-crystallize with targets (e.g., proteases) to resolve binding modes .

Methodological Challenges

Q. How to address discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

Q. What experimental designs optimize multi-parameter synthesis (e.g., yield, purity, scalability)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.